N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide
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Description
“N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide” appears to be a complex organic compound. It contains several functional groups including an acetamide, a thiazole, and a pyridine.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving the coupling of the appropriate acetamide, thiazole, and pyridine derivatives.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole and pyridine rings would likely contribute to the compound’s aromaticity, while the acetamide group could potentially form hydrogen bonds.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact reactions this compound would undergo. However, the presence of the acetamide and thiazole groups suggest that it could potentially participate in a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to provide an accurate analysis of this compound’s properties.Safety And Hazards
Without specific information, it’s impossible to provide an accurate assessment of this compound’s safety and hazards.
Future Directions
Future research on this compound would likely involve a detailed study of its synthesis, structure, reactivity, and potential applications.
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14(27)24-16-3-2-4-17(9-16)25-20(29)13-31-21-26-18(12-30-21)10-19(28)23-11-15-5-7-22-8-6-15/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJJJAXCMPKNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)thio)acetamide |
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